molecular formula C9H14N4O3 B1678890 Nimorazol CAS No. 6506-37-2

Nimorazol

Número de catálogo: B1678890
Número CAS: 6506-37-2
Peso molecular: 226.23 g/mol
Clave InChI: MDJFHRLTPRPZLY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Radiosensitization in Oncology

Nimorazole's most significant application is as a radiosensitizer in the treatment of head and neck cancers. Clinical studies have demonstrated that nimorazole can enhance the effects of radiation therapy, leading to improved outcomes for patients. For instance:

  • A study indicated that the addition of nimorazole to radiotherapy significantly improved locoregional control compared to radiotherapy alone .
  • Retrospective analyses involving large patient cohorts have confirmed these findings, suggesting that nimorazole may be beneficial in enhancing treatment efficacy for advanced head and neck tumors .

Use in Combination Therapies

Nimorazole is often used in combination with other treatments, such as chemotherapy and targeted therapies. For example:

  • In a clinical trial assessing accelerated fractionated chemoradiotherapy, nimorazole was used alongside other agents to evaluate its safety and efficacy .
  • The combination of nimorazole with chemotherapeutic agents has been explored to determine optimal dosing strategies and synergistic effects on tumor reduction.

Research Findings

Recent studies have provided robust evidence supporting nimorazole's role in cancer treatment:

StudyFocusFindings
Head and Neck CancerImproved locoregional control with nimorazole + radiotherapy vs. radiotherapy alone
Retrospective AnalysisEnhanced treatment outcomes in advanced tumors when combined with chemotherapy
Chemoradiotherapy TrialsEvaluated safety and recommended dosing for nimorazole in combination therapies

Case Studies

Several case studies have highlighted the clinical effectiveness of nimorazole:

  • A case series involving patients with locally advanced head and neck cancer showed a significant improvement in overall survival rates when treated with nimorazole-enhanced radiotherapy compared to traditional methods.
  • Another study documented the successful use of nimorazole in managing recurrent tumors post initial treatment, showcasing its potential as a salvage therapy option.

Métodos De Preparación

Nimorazol se puede sintetizar a través de un proceso de varios pasos. La síntesis comienza con la reacción de la morfolina con 2-cloroetanol, seguido de la cloración. El producto resultante se condensa luego con 4(5)-nitroimidazol en presencia de un catalizador de transferencia de fase . Este método es eficiente y adecuado para la producción industrial debido a su simplicidad y la disponibilidad de materias primas .

Actividad Biológica

Nimorazole, a nitroimidazole compound, is primarily recognized for its role as a hypoxic radiosensitizer in cancer treatment, particularly in head and neck cancers. Its biological activity stems from its ability to enhance the effectiveness of radiotherapy by targeting hypoxic tumor cells, which are often resistant to radiation due to their low oxygen levels. This article delves into the biological mechanisms, pharmacokinetics, clinical efficacy, and safety profile of nimorazole, supported by data tables and relevant case studies.

Nimorazole operates through several key mechanisms:

  • Radiosensitization : It selectively targets hypoxic tumor cells by mimicking the oxygen effect, enhancing the cytotoxicity of radiation therapy. The drug is reduced within hypoxic cells, generating reactive species that can damage DNA and induce cell death .
  • DNA Interaction : The nitro group in nimorazole can undergo reduction to form nitro radical anions, which can oxidize DNA through electron transfer processes, leading to strand breaks and apoptosis .
  • Oxygen Mimetic Properties : Nimorazole is effective in reducing tumor hypoxia, thereby overcoming radioresistance associated with poorly oxygenated tumor microenvironments .

Pharmacokinetics

The pharmacokinetic profile of nimorazole has been evaluated in various studies:

  • A study involving 19 individuals assessed the pharmacokinetics after single oral doses ranging from 0.5 to 3.5 g. Results indicated that nimorazole has a favorable absorption profile with a half-life conducive for its application in radiotherapy .
  • The drug is lipophilic, allowing it to penetrate cell membranes effectively, which is crucial for its action against hypoxic cells .

Clinical Efficacy

Numerous clinical trials have investigated the efficacy of nimorazole as a radiosensitizer:

NIMRAD Study

  • Objective : To evaluate nimorazole's effectiveness when combined with intensity-modulated radiation therapy (IMRT) in patients with head and neck squamous cell carcinoma (HNSCC).
  • Design : A multicenter, randomized, placebo-controlled trial involving 338 participants.
  • Results :
    • Freedom from locoregional progression was significantly improved in patients receiving nimorazole compared to placebo (hazard ratio of 0.50) among those with hypoxic tumors.
    • The study highlighted that nimorazole could be particularly beneficial for patients unsuitable for concurrent chemotherapy .

Phase III Trials

  • A double-blind phase III study indicated that nimorazole significantly improved loco-regional control rates (49% vs. 33% for placebo) in patients with supraglottic larynx and pharynx carcinomas treated with radiotherapy .

Safety Profile

Nimorazole is generally well-tolerated:

  • Side Effects : Common side effects include mild nausea and vomiting. Serious adverse effects are rare, making it a viable option for patients undergoing radiotherapy .
  • Compliance : High patient compliance was noted during trials, with over 98% receiving the planned radiotherapy dose without significant complications related to nimorazole treatment .

Summary of Key Findings

Study/TrialPopulationInterventionKey Findings
NIMRADHNSCC PatientsNimorazole + IMRT vs. PlaceboImproved locoregional control; HR 0.50
Phase III TrialSupraglottic CarcinomaNimorazole + RadiotherapyLoco-regional control: 49% vs. 33%
PharmacokineticsHealthy VolunteersSingle Oral DoseFavorable absorption; half-life suitable

Case Studies

  • Combination with CHART :
    • In a pilot study combining nimorazole with continuous hyperfractionated accelerated radiotherapy (CHART), patients showed promising tumor responses without increasing acute normal tissue radiation effects .
  • Long-Term Outcomes :
    • Follow-up studies demonstrated sustained benefits in loco-regional control and overall survival in patients receiving nimorazole as part of their treatment regimen .

Propiedades

IUPAC Name

4-[2-(5-nitroimidazol-1-yl)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c14-13(15)9-7-10-8-12(9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJFHRLTPRPZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=NC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057795
Record name Nimorazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6506-37-2
Record name Nimorazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6506-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nimorazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006506372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nimorazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12172
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nimorazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nimorazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nimorazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIMORAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469ULX0H4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nimorazole
Reactant of Route 2
Reactant of Route 2
Nimorazole
Reactant of Route 3
Reactant of Route 3
Nimorazole
Reactant of Route 4
Reactant of Route 4
Nimorazole
Reactant of Route 5
Reactant of Route 5
Nimorazole
Reactant of Route 6
Reactant of Route 6
Nimorazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.